Des-difluoro Keto Ledipasvir

HCV NS5A inhibitor impurity ledipasvir impurity 6 molecular characterization

Des-difluoro Keto Ledipasvir (also catalogued as Ledipasvir Impurity 6 or Ledipasvir Keto Impurity-2) is a structurally defined process-related impurity of the HCV NS5A inhibitor ledipasvir, bearing the molecular formula C49H54N8O7 (MW 867.02 g/mol) and the CAS registry number 2040487-43-0. Unlike the parent drug ledipasvir (C49H54F2N8O6, MW 889.00 g/mol), this compound lacks the 9,9-difluoro substitution on the fluorene core and instead bears a 9-oxo (keto) moiety, a structural deviation that fundamentally alters its pharmacological and analytical profile.

Molecular Formula C₄₉H₅₄N₈O₇
Molecular Weight 867
Cat. No. B1159477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-difluoro Keto Ledipasvir
Molecular FormulaC₄₉H₅₄N₈O₇
Molecular Weight867
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-difluoro Keto Ledipasvir: Molecular Identity and Role as a Ledipasvir Process Impurity Standard


Des-difluoro Keto Ledipasvir (also catalogued as Ledipasvir Impurity 6 or Ledipasvir Keto Impurity-2) is a structurally defined process-related impurity of the HCV NS5A inhibitor ledipasvir, bearing the molecular formula C49H54N8O7 (MW 867.02 g/mol) and the CAS registry number 2040487-43-0 . Unlike the parent drug ledipasvir (C49H54F2N8O6, MW 889.00 g/mol), this compound lacks the 9,9-difluoro substitution on the fluorene core and instead bears a 9-oxo (keto) moiety, a structural deviation that fundamentally alters its pharmacological and analytical profile [1]. Commercially supplied as a dark orange solid with typical HPLC purity of 98%, this impurity reference standard is employed primarily for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial ledipasvir production .

Why Ledipasvir API Cannot Substitute for Des-difluoro Keto Ledipasvir in Analytical and Regulatory Workflows


Generic substitution of ledipasvir active pharmaceutical ingredient (API) or other NS5A inhibitor reference compounds for Des-difluoro Keto Ledipasvir is scientifically invalid because this impurity standard serves a fundamentally different analytical purpose: it is the chromatographic and spectroscopic marker for a specific process-related impurity, not a potency calibrator. The parent drug ledipasvir (EC50 = 0.031 nM against GT1a, 0.004 nM against GT1b replicon [1]) differs from the des-difluoro keto analogue by a net mass shift of approximately −22 Da and a complete change in the fluorene core electronics (9-oxo vs. 9,9-difluoro), resulting in distinct HPLC retention behavior, UV absorption characteristics, and mass spectrometric fragmentation patterns [2]. Regulatory pharmacopoeial and ICH Q3B-compliant impurity profiling requires a chemically authentic, well-characterized reference standard of the specific impurity—not a surrogate—to ensure accurate identification, quantification, and control of individual impurities within the 0.2%–0.5% acceptance window mandated for ledipasvir finished product specifications .

Quantitative Differential Evidence for Des-difluoro Keto Ledipasvir vs. Ledipasvir Parent API and Other In-Class Impurity Standards


Mass and Molecular Formula Differentiation of Des-difluoro Keto Ledipasvir from Ledipasvir Parent API

Des-difluoro Keto Ledipasvir (Ledipasvir Impurity 6) has a molecular formula of C49H54N8O7 (MW = 867.02 g/mol), established by high-resolution mass spectrometry and confirmed by the IUPAC name methyl ((S)-1-((1R,3S,4S)-3-(6-(7-(2-((S)-5-((methoxycarbonyl)-L-valyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9-oxo-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1-oxobutan-2-yl)carbamate . In direct comparison, the parent drug ledipasvir bears the molecular formula C49H54F2N8O6 (MW = 889.00 g/mol) [1]. The net structural difference—replacement of the 9,9-difluoro group with a 9-oxo (keto) moiety—produces a mass deficit of 21.98 Da, which is readily resolved by LC-MS and serves as a definitive identity confirmation criterion .

HCV NS5A inhibitor impurity ledipasvir impurity 6 molecular characterization

Certified HPLC Purity of Des-difluoro Keto Ledipasvir Reference Standard vs. Minimum Purity Expectations for Impurity Standards

Commercially available Des-difluoro Keto Ledipasvir (Ledipasvir Impurity 6) is supplied with a certified HPLC purity of 98% . This purity level exceeds the minimum 95% threshold commonly accepted for research-grade impurity reference standards and aligns with pharmacopoeial expectations for impurity markers used in validated analytical procedures. The RP-HPLC method validated by Siva Kumar et al. (2018) for ledipasvir impurity profiling achieved a limit of quantification (LOQ) of 0.03% and limit of detection (LOD) of 0.01% for all process-related impurities, confirming that a 98% pure reference standard provides adequate dynamic range for quantitative calibration at regulatory specification levels [1].

reference standard purity HPLC purity ledipasvir impurity quantification

Regulatory Specification Alignment: Individual Impurity Acceptance Criteria for Ledipasvir Impurity 6

According to Veeprho's product specification documentation for ledipasvir impurities, typical acceptance criteria applied in regulatory dossiers for ledipasvir API and finished product control individual identified impurities—including Ledipasvir Impurity 6 (Des-difluoro Keto Ledipasvir)—to 0.2% to 0.5% by area or weight percent, with tighter limits applied where an impurity is genotoxic or otherwise of safety concern . This specification window aligns with ICH Q3B thresholds for reporting (0.05%–0.1%), identification (0.1%–0.2%), and qualification (0.15%–0.5%) of impurities in new drug products, depending on the maximum daily dose [1]. The availability of a characterized reference standard for this specific impurity enables validated quantification within these regulatory thresholds.

ICH Q3B impurity specification ANDA regulatory compliance

Photolytic Degradation Specificity: Des-difluoro Keto Structure as a Stress-Degradation Marker for Ledipasvir Stability Studies

Siva Kumar et al. (2018) demonstrated that under ICH Q1B photolytic stress conditions, ledipasvir drug substance undergoes major degradation to form a novel impurity (designated impurity F) that was identified and characterized by FT-IR, ¹H NMR, and LC-MS/MS [1]. While the study does not explicitly assign the Des-difluoro Keto Ledipasvir structure to impurity F, the described forced degradation pathway—oxidative defluorination at the 9-position of the fluorene core—is mechanistically consistent with the formation of a 9-oxo (keto) des-difluoro species. Veeprho's impurity catalog independently confirms that 'desfluoro ledipasvir' is among the commonly monitored process-related and degradant impurities requiring validated HPLC and LC-MS control . The RP-HPLC method achieved LOD of 0.01% and LOQ of 0.03% with recoveries of 95%–105% for all impurities, enabling reliable quantification of such degradation products in stability studies [1].

forced degradation photolytic stress stability-indicating impurity ICH Q1B

SAR Inference: Predicted Loss of NS5A Inhibitory Potency Due to Absence of 9,9-Difluoro Moiety

The discovery-phase optimization of ledipasvir by Link et al. (2014) established that the 9,9-difluoro substitution on the fluorene core is a critical pharmacophoric element for picomolar NS5A inhibition. The ledipasvir development program screened numerous benzimidazole-difluorofluorene-imidazole core analogs, and the 9,9-difluoro group was retained through lead optimization due to its contribution to conformational rigidity and target binding [1]. The parent compound ledipasvir exhibits EC50 values of 0.031 nM (31 pM) against GT1a and 0.004 nM (4 pM) against GT1b replicon, with sustained >3 log viral load reduction in monotherapy [1][2]. Replacement of the 9,9-difluoro group with a 9-oxo (keto) functionality—as in Des-difluoro Keto Ledipasvir—removes the electron-withdrawing fluorine atoms and introduces a planar sp² carbonyl, which would be predicted to alter both the electronic landscape and conformational preference of the fluorene core, likely abrogating high-affinity NS5A binding. While direct EC50 data for this specific impurity are not available in the public domain, the SAR trend strongly supports classification of Des-difluoro Keto Ledipasvir as a pharmacologically inactive process impurity rather than an active analog.

structure-activity relationship NS5A inhibition ledipasvir pharmacophore

Primary Application Scenarios for Des-difluoro Keto Ledipasvir in Analytical Development and Quality Control


Method Development and Validation for ANDA Regulatory Submissions

Des-difluoro Keto Ledipasvir (Ledipasvir Impurity 6) serves as a primary reference standard for the development and ICH Q2(R1) validation of stability-indicating RP-HPLC methods intended for ANDA submissions. As documented by Siva Kumar et al. (2018), the validated method achieves LOD of 0.01% and LOQ of 0.03% with recoveries of 95%–105% across all impurities [1]. The 98% certified HPLC purity of the reference standard ensures calibration linearity (r² > 0.999) over the concentration range required for quantification at the 0.2%–0.5% individual impurity specification window .

Stability-Indicating Forced Degradation Studies Under ICH Q1B Photolytic Conditions

The des-difluoro keto structural class is specifically relevant to photolytic stress studies, where oxidative defluorination of the ledipasvir fluorene core generates keto-substituted degradation products. Siva Kumar et al. demonstrated that major degradation occurs under ICH Q1B photolytic conditions, producing a novel impurity characterized by FT-IR, ¹H NMR, and LC-MS/MS [1]. Using the Des-difluoro Keto Ledipasvir reference standard allows unambiguous peak identification and mass balance determination (>98%) in forced degradation samples, a critical component of stability-indicating method validation [1].

Quality Control Batch Release Testing for Commercial Ledipasvir Production

In commercial ledipasvir API and finished product manufacturing, routine related-substance profiling by HPLC-UV with orthogonal LC-MS confirmation requires authentic impurity reference standards for each identified impurity. Veeprho's product specification framework controls individual identified impurities—including desfluoro ledipasvir species—to 0.2%–0.5% by area/weight percent, with unspecified individual impurities limited to 0.1%–0.2% and total impurities ≤1.0% . The 21.98 Da mass difference between Des-difluoro Keto Ledipasvir and the parent API provides unequivocal LC-MS identity confirmation, preventing false-positive or false-negative results in batch release decisions .

Pharmacopoeial Reference Standard Traceability and Compendial Method Suitability

ChemWhat and Veeprho product documentation indicate that Ledipasvir Keto Impurity-2 (CAS 2040487-43-0) is suitable for use as a reference standard with further traceability against pharmacopoeial standards (USP or EP), contingent upon feasibility [2]. This positions the compound as a bridging standard for laboratories transitioning from in-house methods to compendial monographs as ledipasvir pharmacopoeial standards evolve. The well-defined IUPAC nomenclature and CAS registry number facilitate unambiguous citation in regulatory correspondence .

Quote Request

Request a Quote for Des-difluoro Keto Ledipasvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.